molecular formula C21H19FN8O B3018554 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone CAS No. 1798661-15-0

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

Cat. No.: B3018554
CAS No.: 1798661-15-0
M. Wt: 418.436
InChI Key: RNLVNCXJRVSUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a complex organic molecule that features a combination of several heterocyclic structures These include a triazole ring, a pyrimidine ring, a piperazine ring, and a pyrrole ring, along with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the individual heterocyclic components, which are then coupled together through various chemical reactions.

    Preparation of 1H-1,2,4-triazole: This can be synthesized by the cyclization of hydrazine derivatives with formamide under acidic conditions.

    Preparation of pyrimidine derivative: This involves the condensation of appropriate aldehydes with guanidine derivatives.

    Formation of piperazine ring: This can be achieved by the cyclization of ethylenediamine with dihaloalkanes.

    Synthesis of pyrrole derivative: This is typically done through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.

    Coupling reactions: The final step involves coupling the prepared heterocyclic components using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s heterocyclic structure allows it to form specific interactions with these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone
  • (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(4-chlorophenyl)-1H-pyrrol-2-yl)methanone

Uniqueness

The uniqueness of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone lies in its specific combination of heterocyclic rings and the presence of a fluorophenyl group. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN8O/c22-17-3-1-15(2-4-17)16-9-18(24-11-16)21(31)29-7-5-28(6-8-29)19-10-20(26-13-25-19)30-14-23-12-27-30/h1-4,9-14,24H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLVNCXJRVSUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.